molecular formula C14H18O6 B1294368 Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate CAS No. 3044-56-2

Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No. B1294368
CAS RN: 3044-56-2
M. Wt: 282.29 g/mol
InChI Key: VEYNISLTHXQSGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce the desired functional groups and molecular architecture. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was achieved and studied for its potential as an insect growth regulator . Similarly, the microbial reduction of ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate led to the preparation of (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate . These methods could potentially be adapted for the synthesis of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate by considering the substitution patterns and functional groups involved.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, NMR (1D and 2D), and ESI-MS . X-ray crystallography has also been employed to determine the absolute configuration of synthesized molecules . These techniques would likely be applicable in analyzing the molecular structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate to confirm its geometry and stereochemistry.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in different chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form various products depending on the reaction conditions . These findings suggest that Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate could also undergo reactions at the ethoxalyl group, potentially leading to the formation of new compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, computational methods such as DFT have been used to calculate molecular geometry and vibrational frequencies, which are essential for understanding the stability and reactivity of the molecules . The solubility, melting points, and other physical properties are typically determined experimentally and are crucial for the practical application of these compounds, such as in the development of herbicides .

Scientific Research Applications

Application 1: Anticonvulsant and Sedative Agents

  • Summary of the Application : Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is used in the design and synthesis of a novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives, which are evaluated for their anticonvulsant and sedative activity .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized by a facile and one-pot step, achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system . They were then biologically evaluated for their anticonvulsant, sedative activity, and neurotoxicity using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests .
  • Results or Outcomes : Compounds 4, 9, and 16 exhibited good anticonvulsant activity in primary evaluation. Furthermore, compound 4 is the most effective anticonvulsant and sedative agent in subsequent tests, while the low threshold of toxicity of compound 4 is vigilant. Compounds 9 and 16 also performed significantly anticonvulsant activity in subsequent tests with weak toxicity .

Application 2: Key Chiral Intermediate for Duloxetine

  • Summary of the Application : Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate acts as a key chiral intermediate for the blockbuster antidepressant drug duloxetine .
  • Methods of Application or Experimental Procedures : The compound is achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) that contains a 3-oxoacyl structure . The sequences of the short-chain dehydrogenase/reductases from Chryseobacterium sp. CA49 were analyzed, and the putative 3-oxoacyl-acyl-carrier-protein reductase, ChKRED12, was able to stereoselectively catalyze the NADPH-dependent reduction to produce (S)-HEES .
  • Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases . When coupled with a cofactor recycling system using glucose dehydrogenase, the ChKRED12 was able to catalyze the complete conversion of 100 g/l KEES within 12 h, yielding the enantiopure product with >99% ee .

Application 3: Anti-Gastric Cancer Activity

  • Summary of the Application : Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate has been studied for its potential anti-gastric cancer activity .
  • Methods of Application or Experimental Procedures : The anti-gastric cancer activity was determined using the MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide] assay on three human gastric cancer cells (SGC-790, MKN-4, and MKN45) .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

Application 4: Crystal Structure Analysis

  • Summary of the Application : Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate has been used in the study of crystal structures .
  • Methods of Application or Experimental Procedures : The crystal structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate was analyzed .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

Application 5: Synthesis of Anticancer Agents

  • Summary of the Application : Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is used in the synthesis of a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . These derivatives are prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with different aryl azides .
  • Methods of Application or Experimental Procedures : The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses . They were then screened for their in vitro anticancer activity against MCF-7 and A549 cell lines by using MTT assay .
  • Results or Outcomes : Most of the tested compounds showed prominent activity against both cancer cell lines .

Application 6: Claisen Condensation

  • Summary of the Application : Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is used in the Claisen condensation process to synthesize Ethyl 3-oxo-2,4-diphenylbutanoate, a β-ketoester .
  • Methods of Application or Experimental Procedures : Potassium tert-butoxide and ethyl phenylacetate are combined in ethanol to start the Claisen condensation process . The reaction is cooled and treated with HCl to reprotanate the product and neutralize the ethoxide base . The separation with diethyl ether is done to purify the solution .
  • Results or Outcomes : The yield of the reaction was calculated to be 54% .

Safety And Hazards

Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is classified as an irritant . Personal protective equipment such as eyeshields, gloves, and respirators are recommended when handling this compound . It’s advised to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation .

properties

IUPAC Name

ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYNISLTHXQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184524
Record name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate
Source EPA DSSTox
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

CAS RN

3044-56-2
Record name Ethyl (3,4,5-trimethoxybenzoyl)acetate
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Record name Ethyl (3,4,5-trimethoxybenzoyl)acetate
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Record name 3044-56-2
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Record name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate
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Record name Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate
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Record name ETHYL (3,4,5-TRIMETHOXYBENZOYL)ACETATE
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